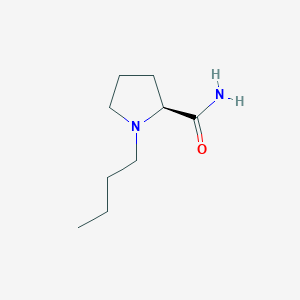

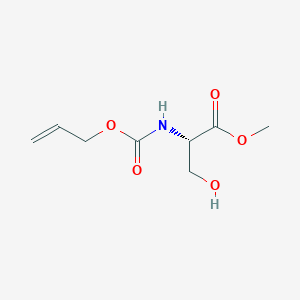

Allyloxycarbonyl-L-serine methyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Allyloxycarbonyl-L-serine methyl ester is a specialty product used in proteomics research . It has a molecular formula of C8H13NO5 and a molecular weight of 203.19 .

Physical And Chemical Properties Analysis

Esters are polar molecules but do not engage in intermolecular hydrogen bonding with one another, leading to considerably lower boiling points than their isomeric carboxylic acids counterparts . The specific physical and chemical properties of Allyloxycarbonyl-L-serine methyl ester are not provided in the search results.科学研究应用

Bioefficacy in Pest Control

The compound has been isolated from entomopathogenic actinobacteria Actinokineospora fastidiosa and has shown significant bioefficacy against agricultural insect pests and human vector mosquitoes . It has demonstrated high antifeedant activity on Spodoptera litura (80.80%) and Helicoverpa armigera (84.49%); and larvicidal activity on S. litura (82.77%) and H. armigera (88.00%) at 25 μg/mL concentration .

Mosquito Larvicidal Effect

The compound has shown a strong larvicidal effect on mosquito vectors larvae Ae. aegypti, An. stephensi, and Cx. quinquefasciatus . The percentage mortality was 96.66, 83.24, 64.52, 50.00, and 40.00% against Ae. aegypti; 100.00, 86.22, 73.81, 65.37, and 56.24% against An. stephensi; 100.00, 90.00, 76.24, 68.75, and 56.23% against Cx. quinquefasciatus .

Antioxidant Activities

The compound has also been associated with antioxidant activities . This could potentially open up avenues for its use in the development of antioxidant supplements or drugs.

Proteomics Research

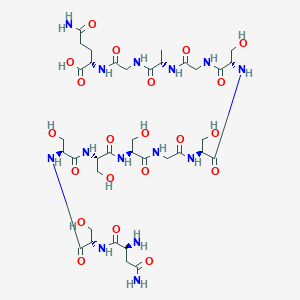

Allyloxycarbonyl-L-serine methyl ester is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure, function, and interactions.

Amino Acid Modification

The compound can be used for the modification of amino acids . The C-terminus carboxylic acid of amino acids usually needs to be protected, typically as a methyl ester . This compound could be used in such protection schemes, facilitating the synthesis of complex peptides and proteins.

Development of Bioactive Compounds

The compound could be used in the development of bioactive compounds . Bioactive compounds have actions in the body and can be used to improve health, for example, as part of a medicine or drug.

作用机制

Target of Action

Allyloxycarbonyl-L-serine methyl ester is a specialty product used in proteomics research . .

Mode of Action

It is known that serine carboxypeptidase-like acyltransferases (scpl-ats) play a vital role in the diversification of plant metabolites

Biochemical Pathways

The compound may be involved in the serine metabolism pathway, which is essential for various cellular functions such as proliferation and biosynthesis of important anabolic precursors . .

Result of Action

属性

IUPAC Name |

methyl (2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5/c1-3-4-14-8(12)9-6(5-10)7(11)13-2/h3,6,10H,1,4-5H2,2H3,(H,9,12)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTLNJORYQFACC-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NC(=O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)NC(=O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427290 |

Source

|

| Record name | Allyloxycarbonyl-L-serine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyloxycarbonyl-L-serine methyl ester | |

CAS RN |

136194-92-8 |

Source

|

| Record name | Allyloxycarbonyl-L-serine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)

![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)

![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)

![2,2,5,5-Tetramethyl-4-[[2-[(2,2,5,5-tetramethyl-4-oxooxolan-3-ylidene)methylamino]ethylamino]methylidene]oxolan-3-one](/img/structure/B137070.png)